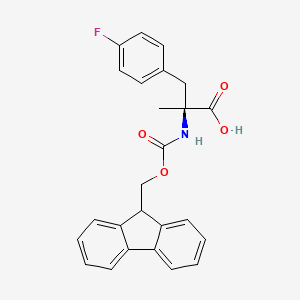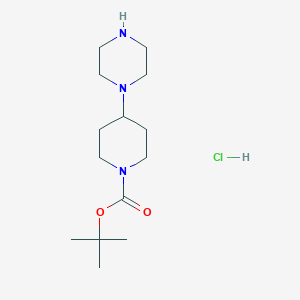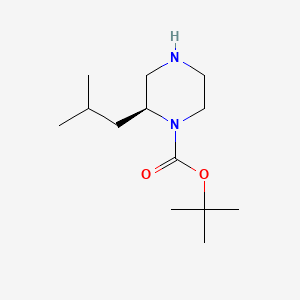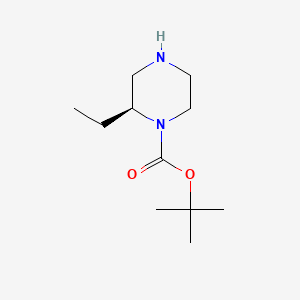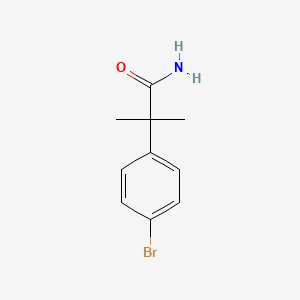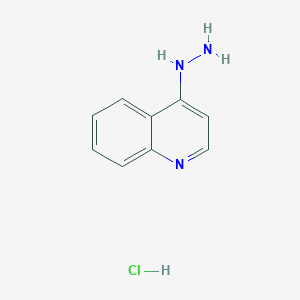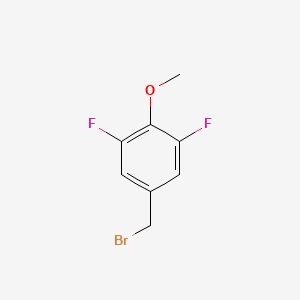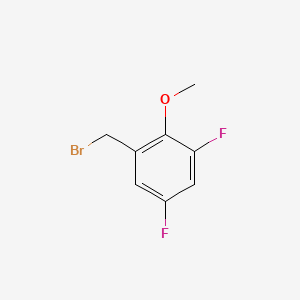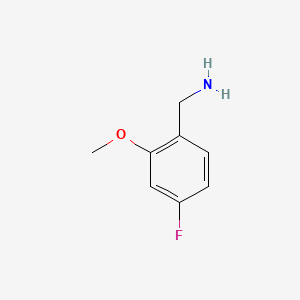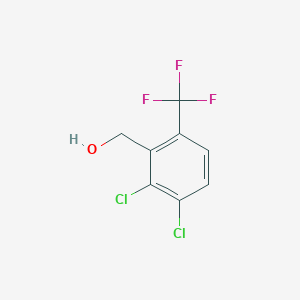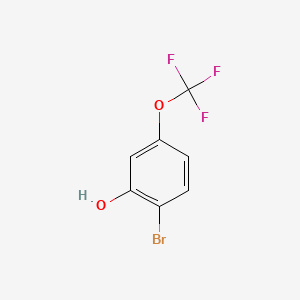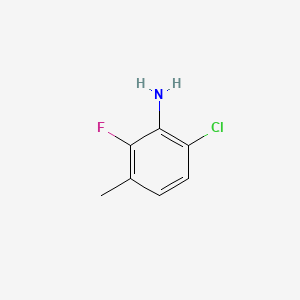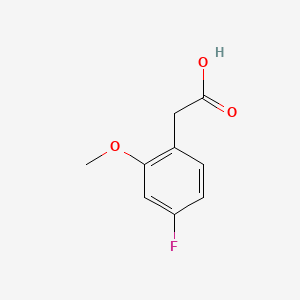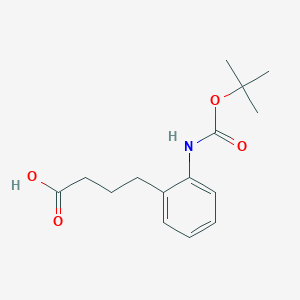
Boc-4-(2-aminophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-4-(2-aminophenyl)butanoic acid is a derivative of butanoic acid with a Boc-protected amino group on the phenyl ring. This compound is relevant in the synthesis of various peptides and pharmaceutical compounds due to its protected amino functionality, which allows for selective reactions in complex synthetic pathways.
Synthesis Analysis
The synthesis of Boc-protected amino acids typically involves the introduction of the Boc group to protect the amino functionality during the synthetic process. For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a related compound, includes a Suzuki coupling followed by asymmetric homogeneous hydrogenation . Another example is the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid from Boc-Ser-OH, which is achieved in over 40% overall yield and can be incorporated into peptides using standard Fmoc chemistry . These methods highlight the versatility of Boc-protected amino acids in peptide synthesis.
Molecular Structure Analysis
The molecular structure of Boc-4-(2-aminophenyl)butanoic acid is characterized by the presence of the Boc group, which is a tert-butyloxycarbonyl moiety, used to protect the amino group during chemical synthesis. The Boc group is stable under a variety of conditions but can be removed under acidic conditions when the protected amino group is needed for further reactions .
Chemical Reactions Analysis
Boc-protected amino acids are used in peptide synthesis due to their ability to undergo selective reactions. The Boc group prevents unwanted side reactions at the amino site during the coupling of amino acid residues. For example, the Boc group can be used in the synthesis of neoglycopeptides, where it allows for the chemoselective reaction of reducing sugars with peptides . Additionally, Boc-protected amino acids can be involved in dehydrative amidation reactions catalyzed by boronic acids, as seen in the synthesis of α-dipeptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids, such as solubility, are crucial for their practical application in synthesis. The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a compound similar to Boc-4-(2-aminophenyl)butanoic acid, has been measured in various solvents, showing that solubility increases with temperature. Thermodynamic models, such as the modified Apelblat equation, have been used to accurately correlate the solubility data . These properties are essential for the optimization of reaction conditions in the synthesis of peptides and other related compounds.
Applications De Recherche Scientifique
NMR Studies and Peptide Chemistry
Boc-4-(2-aminophenyl)butanoic acid and its derivatives are utilized in the field of nuclear magnetic resonance (NMR) studies and peptide chemistry. The compounds, particularly Boc-protected amino acids, play a significant role in promoting distinct structural conformations in peptides. For instance, specific Boc-protected hydroxyproline derivatives were found to promote polyproline helix conformations in model peptides, enhancing the sensitivity of detection via 19F NMR. Such characteristics make these compounds valuable in medicinal chemistry and as probes in scientific research (Tressler & Zondlo, 2014).
Solubility and Thermodynamic Studies
The solubility of Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid in various solvents has been extensively studied. Understanding the solubility and thermodynamic properties of these compounds in different solvents is crucial for their application in chemical synthesis and pharmaceutical formulation. For instance, the solubility of this compound was found to increase with temperature in solvents like methanol, ethanol, and others, providing vital data for its application in chemical processes (Fan et al., 2016).
Amino Group Protection in Synthesis
Boc-4-(2-aminophenyl)butanoic acid derivatives are frequently employed as protecting groups in the synthesis of complex molecules. The protection and deprotection of amino groups are pivotal steps in the synthesis of pharmaceuticals like ceforanide. Studies comparing different protecting agents for amino groups have highlighted the efficacy of Boc (Di-tert butyl dicarbonate) due to its higher yield and the feasibility of removing the protecting group under certain conditions (Zhao, Wang, & Liu, 2014).
Synthesis of Enantiomers and N-Protected Derivatives
The synthesis of enantiomers and N-protected derivatives of amino acids, including those related to Boc-4-(2-aminophenyl)butanoic acid, is another significant area of research. The ability to create enantiomerically pure compounds is crucial for the development of pharmaceuticals and other bioactive molecules. Enantioselective synthesis methods, using catalysts like lipases, have been developed to obtain these compounds in their pure forms (Solymár, Kanerva, & Fülöp, 2004).
Catalyst-free Chemoselective N-tert-butyloxycarbonylation
Chemoselective N-tert-butyloxycarbonylation of amines, a process relevant to Boc-4-(2-aminophenyl)butanoic acid, is vital for synthesizing N-protected amines. The catalyst-free approach to this reaction in water is notable for its selectivity and the purity of the resulting N-t-Boc derivatives. This method avoids the formation of undesirable side products and is applicable to a range of compounds, including chiral amines and beta-amino alcohols (Chankeshwara & Chakraborti, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-5-4-7-11(12)8-6-10-13(17)18/h4-5,7,9H,6,8,10H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUBKGRYPOKYJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-(2-aminophenyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


